2-(Sulfanylmethyl)phenylphosphonic acid
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Overview
Description
2-(Sulfanylmethyl)phenylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group and a sulfanylmethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sulfanylmethyl)phenylphosphonic acid can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with thiomethylbenzene under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., using hydrochloric acid) or via the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is critical to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Sulfanylmethyl)phenylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonic acid group can be reduced to form phosphinic acids.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphinic acids.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(Sulfanylmethyl)phenylphosphonic acid has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of platinum complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as Aeromonas hydrophila cphA.
Medicine: Explored for its bioactive properties and potential use in drug development.
Industry: Utilized in the design of supramolecular or hybrid materials and for surface functionalization.
Mechanism of Action
The mechanism of action of 2-(Sulfanylmethyl)phenylphosphonic acid involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The specific pathways involved depend on the target enzyme and the context of its application .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylbenzenephosphonates: Similar structure but with different functional groups.
Phenylphosphonic acid derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
Properties
Molecular Formula |
C7H9O3PS |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
[2-(sulfanylmethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C7H9O3PS/c8-11(9,10)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2,(H2,8,9,10) |
InChI Key |
MVLYXNMBKWWFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS)P(=O)(O)O |
Origin of Product |
United States |
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